Enantioselective Potency: The (S)-Enantiomer is Essential for Nanomolar mIDH2 Inhibition
The inhibitor SH1573, which is synthesized directly from (3S)-3-(trifluoromethyl)pyrrolidin-3-ol, demonstrates striking enantioselective potency against mutant IDH2. The drug candidate exhibits an IC50 of 4.78 nmol/L for the mIDH2 R140Q mutant protein. This activity is highly dependent on the defined (S)-stereochemistry of the pyrrolidine core; the use of the racemate would not guarantee the same pharmacological outcome, as the (R)-enantiomer displays a divergent selectivity profile with primary activity against phosphodiesterases (PDEs) [1][2]. This functional dichotomy confirms that the chiral center is a critical control point for target engagement.
| Evidence Dimension | Enzyme Inhibition (IC50) and Target Selectivity |
|---|---|
| Target Compound Data | SH1573 derived from (S)-enantiomer inhibits mIDH2 R140Q with IC50 = 4.78 nM. Wild-type IDH2 IC50 = 196.2 nM (41-fold selectivity). |
| Comparator Or Baseline | The (R)-enantiomer scaffold is reported to primarily inhibit phosphodiesterase (PDE) enzymes, with the (S)-enantiomer exhibiting <10% of that PDE activity. |
| Quantified Difference | Functional target switch: The (S)-enantiomer-derived compound SH1573 has 41-fold selectivity for mIDH2 R140Q over wild-type IDH2. The (S)-enantiomer exhibits >90% reduction in PDE inhibition compared to the (R)-enantiomer. |
| Conditions | Biochemical enzymatic assays; mIDH2 R140Q and R172K mutant proteins. |
Why This Matters
Procurement of the specific (S)-enantiomer is non-negotiable for research programs targeting mIDH2, as the opposite enantiomer leads to a different biological target profile (PDE inhibition), derailing SAR studies.
- [1] Wang, Z., et al. (2021). Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China. Acta Pharmaceutica Sinica B, 11(6), 1526–1540. View Source
- [2] Shanghai Institute of Materia Medica, Chinese Academy of Sciences. (2019). Preparation method of triazine IDH inhibitor. Chinese Patent No. CN110054616B. View Source
